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Compound of Interest

Compound Name:
(1S)-1-(2,5-dibromophenyl)ethan-

1-ol

CAS No.: 2227896-22-0

Cat. No.: B6157613

Get Quote

Physicochemical Identity & Core Data
This compound is a chiral secondary alcohol characterized by a 2,5-dibromo substitution

pattern on the phenyl ring.[1] The steric and electronic effects of the bromine atoms at the ortho

(2-) and meta (5-) positions significantly influence its reactivity in cross-coupling reactions.[1]

Molecular Identity
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Property Data

Chemical Name (S)-1-(2,5-dibromophenyl)ethanol

IUPAC Name (1S)-1-(2,5-dibromophenyl)ethan-1-ol

Molecular Formula C₈H₈Br₂O

Molecular Weight 279.96 g/mol

Monoisotopic Mass 277.894 g/mol (based on ⁷⁹Br)

CAS Number (Racemate)
Not widely listed (Derivative of Ketone CAS:

32937-55-6)

CAS Number (Ketone Precursor) 32937-55-6 (1-(2,5-dibromophenyl)ethanone)

Chiral Center C1 (Benzylic position)

Configuration (S)

Predicted Physical Properties
Appearance: White to off-white crystalline solid.[1]

Melting Point: Estimated 60–75 °C (Based on 2-bromo analog range of 56–58 °C; additional

bromine typically increases lattice energy).[1]

Solubility: Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in water.

Optical Rotation: Expected

to

(c=1, MeOH), by analogy to (S)-1-(2-bromophenyl)ethanol.[1]

Synthetic Pathways & Chiral Control
The synthesis of the (S)-enantiomer requires high-fidelity stereocontrol due to the steric bulk of

the ortho-bromine.[1] Two primary routes are established: Biocatalytic Reduction (Green

Chemistry) and Asymmetric Transfer Hydrogenation (Chemical Catalysis).[1]
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Route A: Biocatalytic Reduction (Preferred)
This route utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the

prochiral ketone 1-(2,5-dibromophenyl)ethanone.[1]

Substrate: 1-(2,5-dibromophenyl)ethanone (CAS 32937-55-6).[1][2]

Catalyst: NADPH-dependent KRED (Screening required for "S"-selectivity; typically

Lactobacillus or Thermoanaerobacter derived enzymes).[1]

Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose.[1]

Mechanism: Hydride transfer to the Si-face of the carbonyl.[1]

Route B: Asymmetric Transfer Hydrogenation (ATH)
Uses Ruthenium-based catalysts with chiral diamine ligands (Noyori-Ikariya type).[1]

Catalyst: RuCl.[1]

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[1]

Selectivity: The (S,S)-ligand typically yields the (S)-alcohol for acetophenones.[1]

Synthesis Logic Diagram
The following diagram illustrates the parallel pathways from the achiral ketone to the specific

(S)-alcohol.[1]
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Caption: Comparative synthetic workflows showing biocatalytic vs. chemical reduction

strategies to access the (S)-enantiomer.

Experimental Protocol (Route B: ATH)
Note: This protocol is adapted for laboratory-scale synthesis (10 mmol scale).

Materials
1-(2,5-dibromophenyl)ethanone (2.78 g, 10 mmol)[1]

RuCl (64 mg, 0.1 mmol, 1 mol%)[1]

Formic acid/Triethylamine complex (5:2 molar ratio, 10 mL)[1]

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology
Inertion: Flame-dry a 50 mL Schlenk flask and purge with Nitrogen (N₂).

Dissolution: Add the ketone (2.78 g) and the Ru-catalyst (64 mg). Dissolve in minimal

degassed DCM (optional, reaction can be run neat in HCOOH/TEA).

Initiation: Add the HCOOH/TEA complex (10 mL) via syringe at 0 °C.

Reaction: Stir at room temperature (20–25 °C) for 12–24 hours. Monitor by TLC

(Hexane/EtOAc 8:2) or HPLC.[1][3][4][5][6]

Quench: Pour mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).

Wash: Wash combined organics with sat. NaHCO₃ (to remove acid) and Brine.[1]

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel,

0-10% EtOAc in Hexanes).

Analytical Characterization & Quality Control
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Verification of the (S)-configuration is critical. The ortho-bromo substituent often causes

significant peak shifting in NMR compared to unsubstituted analogs.[1]

Chiral HPLC Method
To determine Enantiomeric Excess (ee).[1][6]

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

Mobile Phase: n-Hexane : Isopropanol (95:5).[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 220 nm (Bromine absorbance) or 254 nm.[1]

Expected Retention: (S)-isomer typically elutes before (R)-isomer on AD-H columns for this

class, but must be verified with a racemate standard.

Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):

7.65 (d, J=2.0 Hz, 1H, H-6 aromatic)[1]

7.45 (d, J=8.5 Hz, 1H, H-3 aromatic)[1]

7.30 (dd, J=8.5, 2.0 Hz, 1H, H-4 aromatic)[1]

5.20 (q, J=6.5 Hz, 1H, CH-OH)[1]

1.45 (d, J=6.5 Hz, 3H, CH₃)

Mass Spectrometry (ESI+):

Shows characteristic isotope pattern for two bromines (1:2:1 ratio) at m/z [M-H₂O+H]⁺ or

[M+Na]⁺.[1]

Pharmaceutical Applications
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The (S)-1-(2,5-dibromophenyl)ethanol scaffold is a high-value "chiral handle" in drug discovery.

[1]

Cyclization Precursor: The 2-bromo and 1-hydroxyl groups allow for intramolecular

cyclization to form chiral benzofurans or dihydroisobenzofurans via Palladium-catalyzed

etherification.[1]

Cross-Coupling: The 5-bromo position is sterically accessible for Suzuki-Miyaura coupling,

allowing the attachment of the chiral phenyl-ethanol headgroup to larger pharmacophores

(e.g., in kinase inhibitors).[1]

Atropisomerism Studies: Used to induce axial chirality in biaryl systems due to the bulky

ortho-substituent.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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